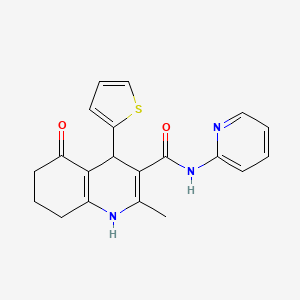
N-butyl-6-(2-ethylphenoxy)hexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-6-(2-ethylphenoxy)hexan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a hexanamine chain, and an ethylphenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-(2-ethylphenoxy)hexan-1-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-ethylphenoxyhexane: The 2-ethylphenol is then reacted with 1-bromohexane in the presence of a strong base like sodium hydride to form 2-ethylphenoxyhexane.
Amination: The final step involves the reaction of 2-ethylphenoxyhexane with butylamine under reflux conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-butyl-6-(2-ethylphenoxy)hexan-1-amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
Chemistry: N-butyl-6-(2-ethylphenoxy)hexan-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies or as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of N-butyl-6-(2-ethylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylphenoxy group may enhance its binding affinity to certain receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- N-butyl-6-(2-methylphenoxy)hexan-1-amine
- N-butyl-6-(2-isopropylphenoxy)hexan-1-amine
- N-butyl-6-(2-tert-butylphenoxy)hexan-1-amine
Comparison: N-butyl-6-(2-ethylphenoxy)hexan-1-amine is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical and biological properties. Compared to its analogs with different substituents (methyl, isopropyl, tert-butyl), the ethyl group may provide a balance between steric hindrance and electronic effects, potentially enhancing its activity and selectivity in various applications.
特性
IUPAC Name |
N-butyl-6-(2-ethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-5-14-19-15-10-6-7-11-16-20-18-13-9-8-12-17(18)4-2/h8-9,12-13,19H,3-7,10-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYWNBQLSZQWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5030417.png)
![3-(2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B5030426.png)
![1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5030432.png)


![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5030454.png)

![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)
![6-(2,4-Dimethoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione](/img/structure/B5030501.png)
